molecular formula C23H21N5O3 B2694747 N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 1334370-06-7

N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B2694747
CAS No.: 1334370-06-7
M. Wt: 415.453
InChI Key: QLRPVPVPWHJCIX-UHFFFAOYSA-N
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Description

N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound known for its diverse applications in medicinal and biochemical research. Its structure comprises a pyrimidine and quinazoline core, which grants it unique chemical properties and potential in various fields.

Scientific Research Applications

Chemistry: Utilized in the development of novel organic synthesis pathways and as a reactant in complex molecule assembly. Biology: Serves as a scaffold for the design of biologically active molecules, including enzyme inhibitors and receptor modulators. Medicine: Investigated for its potential therapeutic effects, particularly in cancer and infectious disease treatments. Industry: Employed in the synthesis of advanced materials and as an intermediate in the production of fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis typically involves the condensation of 4-phenyl-6-oxo-pyrimidine with 3-(4-oxoquinazolin-3(4H)-yl)propanamide under controlled conditions. The process often includes a series of steps: nucleophilic substitution, cyclization, and amide bond formation. Industrial Production Methods: In an industrial setting, the compound can be produced through a continuous flow reaction setup, enhancing yield and purity while minimizing reaction time and cost.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of corresponding N-oxide derivatives.

  • Reduction: It can be reduced to its amine derivatives under catalytic hydrogenation conditions.

  • Substitution: Electrophilic and nucleophilic substitutions are common, particularly at the pyrimidine and quinazoline rings.

Common Reagents and Conditions Used:

  • Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or potassium permanganate.

  • Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

  • Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products Formed from These Reactions:

  • N-oxide derivatives from oxidation.

  • Amine derivatives from reduction.

  • Substituted analogs depending on the substituents introduced.

Mechanism of Action

The compound’s mechanism of action often involves binding to specific molecular targets such as enzymes or receptors, influencing their activity and the subsequent biochemical pathways. For example, it might inhibit an enzyme by mimicking the substrate or blocking the active site, thereby halting a particular metabolic process.

Comparison with Similar Compounds

  • N-(2-(4-oxo-6-phenylpyrimidin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

  • N-(2-(6-oxo-4-methylpyrimidin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Uniqueness: What sets N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide apart is its specific combination of functional groups, which confer unique reactivity and biological activity. Its structural configuration allows for specific interactions with target molecules, distinguishing it from its analogs.

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Properties

IUPAC Name

N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3/c29-21(10-12-28-16-25-19-9-5-4-8-18(19)23(28)31)24-11-13-27-15-26-20(14-22(27)30)17-6-2-1-3-7-17/h1-9,14-16H,10-13H2,(H,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRPVPVPWHJCIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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